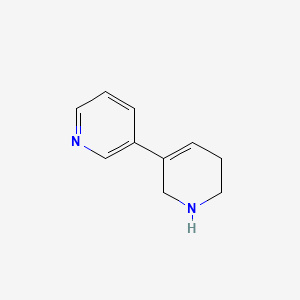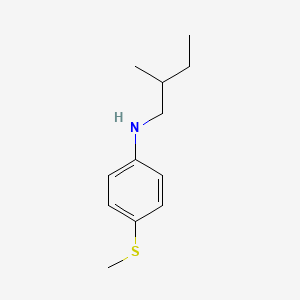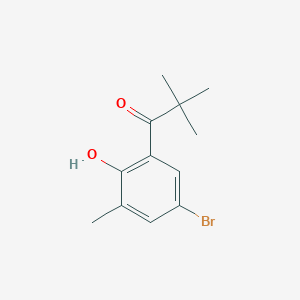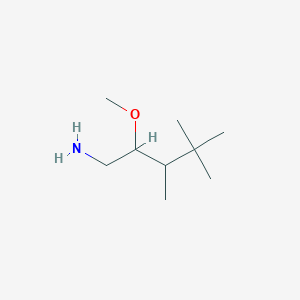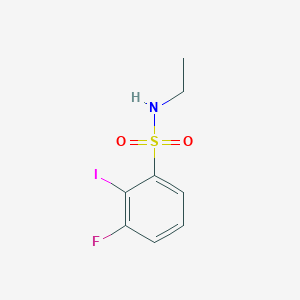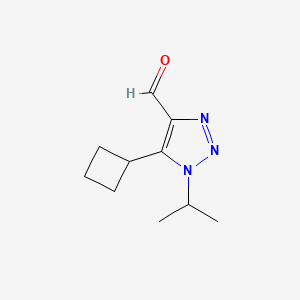
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a cyclobutyl group and an isopropyl group attached to the triazole ring, with a carbaldehyde functional group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The cyclobutyl and isopropyl groups are introduced through appropriate starting materials, and the carbaldehyde group is added via formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the formation of the triazole ring, followed by the introduction of the cyclobutyl and isopropyl groups, and finally, the formylation to introduce the carbaldehyde group. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures, pressures, and the use of specific catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-methanol
- 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-yl]methanol
Uniqueness
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclobutyl and isopropyl groups, along with the carbaldehyde functionality, makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-cyclobutyl-1-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(8-4-3-5-8)9(6-14)11-12-13/h6-8H,3-5H2,1-2H3 |
InChI Key |
IMKJABXJKOQQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)C=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


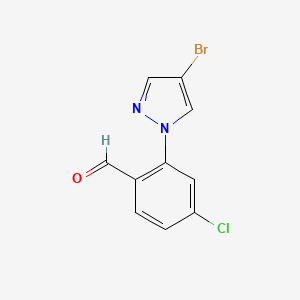
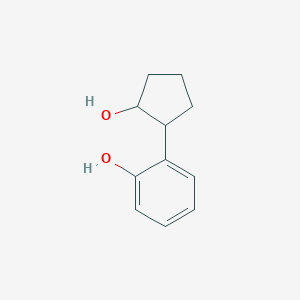
![3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)

amine](/img/structure/B13273906.png)
![2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13273908.png)
